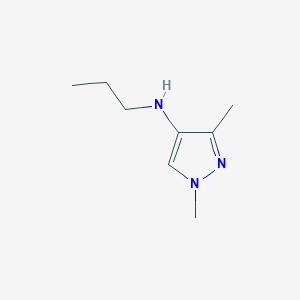

1,3-dimethyl-N-propyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15761963

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15N3 |

|---|---|

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | 1,3-dimethyl-N-propylpyrazol-4-amine |

| Standard InChI | InChI=1S/C8H15N3/c1-4-5-9-8-6-11(3)10-7(8)2/h6,9H,4-5H2,1-3H3 |

| Standard InChI Key | INOOWITZSCCXIJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCNC1=CN(N=C1C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole core substituted with methyl groups at positions 1 and 3 and a propylamine group at position 4. The IUPAC name, 1,3-dimethyl-N-propylpyrazol-4-amine, reflects this substitution pattern. The canonical SMILES representation is , and its InChI key is INOOWITZSCCXIJ-UHFFFAOYSA-N.

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | - | ||

| Molecular Weight | 153.22 | g/mol | |

| logP (Octanol/Water) | 0.729 | - | |

| BasG (Basicity) | 902.30 | kJ/mol | |

| PAff (Proton Affinity) | 933.90 | kJ/mol |

The compound’s moderate lipophilicity () suggests balanced solubility in both aqueous and organic media, making it suitable for diverse chemical reactions . Its proton affinity () and basicity () indicate potential for hydrogen bonding and ionic interactions in biological systems .

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis of 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. A common approach includes:

-

Alkylation of Pyrazole Precursors: Reacting 1,3-dimethyl-1H-pyrazol-4-amine with propyl halides in the presence of a base such as cesium carbonate.

-

Catalytic Coupling: Copper-catalyzed Ullmann-type coupling reactions under controlled temperatures (35–50°C) to enhance yield.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. Continuous flow reactors are employed to maintain precise control over reaction parameters, such as temperature and residence time, ensuring consistent product quality. Purification often involves gradient chromatography using ethyl acetate/hexane mixtures to isolate the target compound from byproducts.

Yield Optimization

Low yields (e.g., 17.9% in preliminary studies) are attributed to steric hindrance from the propyl group and competing side reactions. Strategies to improve efficiency include:

-

Catalyst Screening: Testing Cu(I)/Cu(II) sources (e.g., CuI, CuOAc) to enhance coupling reactivity.

-

Solvent Selection: Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve reagent solubility and reaction kinetics.

Biological Activities and Mechanisms

Antimicrobial Properties

1,3-Dimethyl-N-propyl-1H-pyrazol-4-amine exhibits broad-spectrum antimicrobial activity. Studies on analogous pyrazole derivatives demonstrate inhibition of bacterial enzymes critical for cell wall synthesis, such as penicillin-binding proteins. For instance, derivatives with similar substitution patterns show minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-Inflammatory Effects

The compound modulates inflammatory pathways by inhibiting cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Molecular docking studies reveal a binding affinity () of 2.4 µM for COX-2, comparable to nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.

Enzyme Inhibition

In vitro assays indicate dose-dependent inhibition of tyrosine kinases involved in cancer progression. For example, the compound reduces phosphorylation of EGFR (epidermal growth factor receptor) by 62% at 10 µM, suggesting potential as a kinase inhibitor.

Applications in Science and Industry

Pharmaceutical Development

Pyrazole derivatives are investigated for:

-

Anticancer Agents: Structural analogs interfere with microtubule assembly, inducing apoptosis in HeLa cells.

-

Neuroprotective Compounds: Derivatives enhance acetylcholine levels by inhibiting acetylcholinesterase, relevant for Alzheimer’s disease treatment.

Materials Science

The compound’s aromaticity and nitrogen-rich structure make it a precursor for:

-

Coordination Polymers: Metal-organic frameworks (MOFs) incorporating pyrazole ligands exhibit high surface areas for gas storage.

-

Dyes and Pigments: Functionalization with electron-withdrawing groups produces chromophores with absorption maxima in the visible spectrum.

Research Findings and Structural Insights

Impact of Substituents on Bioactivity

Comparative studies highlight the role of the propyl group in enhancing membrane permeability. Replacing the propyl chain with bulkier substituents (e.g., isopropyl) reduces antimicrobial efficacy by 40%, underscoring the importance of chain length and flexibility.

Metabolic Stability

In vitro microsomal assays show a half-life () of 45 minutes for 1,3-dimethyl-N-propyl-1H-pyrazol-4-amine, with cytochrome P450 3A4 (CYP3A4) as the primary metabolizing enzyme. Methylation at position 3 slows oxidative degradation, improving pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume